molecular formula C10H14BrN3O4S B11784205 tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate

tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate

Cat. No.: B11784205
M. Wt: 352.21 g/mol
InChI Key: SXPLSHUDNVBLFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Scientific Research Applications

Chemistry: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of various substituents on pyrimidine derivatives.

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

Molecular Formula

C10H14BrN3O4S

Molecular Weight

352.21 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-methylsulfonylpyrimidin-4-yl)carbamate

InChI

InChI=1S/C10H14BrN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15)

InChI Key

SXPLSHUDNVBLFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1Br)S(=O)(=O)C

Origin of Product

United States

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